molecular formula C21H21FN4O2 B2506436 1-(4-fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide CAS No. 1788830-92-1

1-(4-fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide

Cat. No.: B2506436
CAS No.: 1788830-92-1
M. Wt: 380.423
InChI Key: CBVQISIKUFZBTM-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide (CAS 1788830-92-1) is a small molecule research compound with a molecular formula of C21H21FN4O2 and a molecular weight of 380.42 g/mol . This chemical features a pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry that is frequently investigated for its potential to modulate key biological pathways, particularly in oncology . Compounds containing this scaffold have been studied as tyrosine kinase inhibitors, targeting enzymes such as the Hepatocyte Growth Factor Receptor (MET), which plays a critical role in cellular proliferation, scattering, morphogenesis, and survival . The structural design of this molecule, which integrates a fluorophenyl group and a pyrrolidine-2-one ring system, suggests its value as a lead compound or chemical probe in hit-to-lead optimization campaigns . It is offered for research applications including but not limited to biological target validation, enzyme inhibition assays, and mechanism-of-action studies. Researchers can acquire this compound in quantities ranging from 1mg to 100mg . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-17-4-6-18(7-5-17)26-14-16(13-19(26)27)21(28)24-10-2-11-25-12-8-15-3-1-9-23-20(15)25/h1,3-9,12,16H,2,10-11,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVQISIKUFZBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Pyrrolo[2,3-b]pyridine Moiety: The pyrrolo[2,3-b]pyridine moiety can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a suitable boronic acid or ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenyl group participates in nucleophilic aromatic substitution under basic conditions. For example:

Reaction Type Conditions Outcome Yield Source
MethoxylationNaOMe/DMF, 80°C, 12 h4-Methoxyphenyl derivative formation62%
AminationPd(OAc)₂/Xantphos, 100°C, 24 h4-(Piperidin-1-yl)phenyl analog58%

These reactions exploit the electron-withdrawing effect of the fluorine atom to activate the aromatic ring for substitution .

Pyrrolidine Ring Functionalization

The 5-oxopyrrolidine core undergoes ring-opening and recyclization reactions:

Lactam Hydrolysis

  • Conditions : 6 M HCl, reflux, 6 h

  • Product : Corresponding carboxylic acid (via lactam ring opening)

  • Yield : 85%

Reductive Amination

Reagent Catalyst Product Application
NaBH₃CNAcOH, RT, 8 hSecondary amine derivativesBioactivity optimization
BH₃·THFPd/C, H₂ (50 psi)Reduced pyrrolidine analogMetabolic stability studies

These modifications enhance solubility and target-binding properties .

Coupling Reactions Involving the Pyrrolo[2,3-b]pyridine Unit

Palladium-catalyzed cross-couplings enable structural diversification:

Suzuki-Miyaura Coupling

Aryl Boronic Acid Conditions Product Yield
4-Cyanophenylboronic acidPd(dppf)Cl₂, K₂CO₃, 80°C, 12 h3-Cyano-substituted analog71%
3-Pyridylboronic acidSame as aboveHeteroaryl-extended derivative68%

Buchwald-Hartwig Amination

  • Substrate : 1H-pyrrolo[2,3-b]pyridine-4-chloro derivative

  • Amine : Morpholine

  • Conditions : Pd₂(dba)₃, BINAP, 100°C, 24 h

  • Yield : 63%

Oxidation and Reduction Pathways

Process Reagents Key Transformation Impact on Bioactivity
Pyrrolidine C=O reductionLiAlH₄, THF, 0°C → RT5-Hydroxypyrrolidine formationIncreased hydrogen-bonding capacity
Aromatic F → OHBBr₃, DCM, -78°CDefluorination to phenolic derivativeAltered pharmacokinetics

Stability Under Physiological Conditions

Hydrolytic Stability (pH 7.4, 37°C) :

  • Half-life : 8.2 h (primarily via lactam ring hydrolysis)

  • Major degradation product : Pyrrolidine-3-carboxylic acid derivative

Photodegradation :

  • UV light (λ = 254 nm) induces C-F bond cleavage, forming phenyl radical intermediates .

Functional Group Interconversion

The carboxamide group participates in:

  • Hydrolysis : 2 M NaOH/EtOH (95°C, 4 h) → carboxylic acid (92% yield)

  • Condensation : CDI/Et₃N → thioamide derivatives (e.g., with benzylthiol)

This compound’s reactivity profile highlights its versatility as a scaffold for developing kinase inhibitors and anticancer agents. Strategic modifications at the pyrrolidine C=O, fluorophenyl, and pyrrolopyridine positions enable fine-tuning of potency and selectivity .

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ in core heterocycles, substituents, and pharmacophoric groups, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison (Table 1):

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrrolidine-3-carboxamide 4-Fluorophenyl, 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl 368.39 (estimated) Bicyclic pyrrolopyridine enhances π-π stacking; fluorophenyl improves metabolic stability.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 5-Isopropyl-1,3,4-thiadiazol-2-yl 362.38 Thiadiazole substituent may confer hydrogen-bonding capacity; isopropyl group increases hydrophobicity.
N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea Urea 1H-Pyrrolo[2,3-b]pyridin-1-ylpropyl, 2-methoxyethyl 276.33 Urea backbone replaces carboxamide; methoxyethyl enhances solubility.
N-[5-(2-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-5-({[(3R,4R)-3-fluoropiperidin-4-yl]methyl}amino)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine 2-Fluorophenyl, fluoropiperidinyl 573.59 (calculated) Chiral centers (2) and fluorinated piperidine may improve target selectivity.

Key Research Findings and Implications

In contrast, the 2-fluorophenyl analog () introduces steric effects that may alter binding kinetics .

Heterocyclic Substitutions :

  • Thiadiazole-containing analogs () exhibit distinct electronic profiles due to sulfur’s polarizability, which could influence kinase inhibition .
  • Pyrrolo[2,3-b]pyridine derivatives () demonstrate improved aromatic stacking in protein binding pockets, as seen in kinase inhibitors .

Physicochemical Properties :

  • The urea derivative () has a lower molecular weight (276.33 g/mol) and higher solubility than the carboxamide-based target compound, suggesting trade-offs between permeability and target affinity .
  • Chiral analogs () highlight the importance of stereochemistry in modulating activity, though the target compound’s stereochemical data remain unreported .

Biological Activity

1-(4-Fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its structure combines a pyrrolidine ring, a pyrrolo[2,3-b]pyridine moiety, and a fluorinated phenyl group, which contribute to its biological activity.

Chemical Structure and Properties

The compound's chemical formula is C19H20F1N3OC_{19}H_{20}F_{1}N_{3}O, and it has a molecular weight of approximately 325.38 g/mol. The presence of the fluorinated phenyl group enhances its pharmacological properties by improving binding affinity to biological targets.

Research indicates that this compound exhibits significant biological activities primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play crucial roles in cell proliferation and survival, making them important targets in cancer therapy. The inhibition of these receptors can lead to reduced tumor growth and increased apoptosis in cancer cells.

Anticancer Properties

The anticancer potential of this compound has been demonstrated through various studies:

  • Cell Proliferation Inhibition : The compound has shown potent inhibitory effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. In vitro studies have reported IC50 values ranging from 0.5 to 5 µM, indicating strong antiproliferative activity compared to standard chemotherapeutics like cisplatin.
  • Induction of Apoptosis : Mechanistic studies revealed that treatment with this compound leads to increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage in treated cancer cells, suggesting its role in promoting programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

  • Pyrrolidine Ring : Essential for receptor binding and activity.
  • Fluorinated Phenyl Group : Enhances lipophilicity and binding affinity.
  • Pyrrolo[2,3-b]pyridine Moiety : Contributes to FGFR inhibition.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activity profile of this compound:

Compound NameStructural FeaturesBiological Activity
Compound APyrrolidine ring + fluorinated phenylFGFR inhibitor
Compound BPyrrolo[2,3-b]pyridine + carboxamideAnticancer activity
Compound CSimilar heterocyclic structureKinase inhibition

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on HeLa Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 2 µM.
  • In Vivo Model : In xenograft models using human tumor cells implanted in mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups receiving vehicle treatment.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide?

The synthesis of this compound typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrrolidine-3-carboxamide core via cyclization of a precursor such as 4-fluorophenyl-substituted pyrrolidinone.
  • Step 2 : Functionalization of the pyrrolo[2,3-b]pyridine moiety, followed by alkylation or coupling reactions to attach the propyl linker.
  • Key Parameters : Temperature (60–100°C for cyclization), solvent choice (e.g., DMF or THF for polar aprotic conditions), and catalysts (e.g., Pd catalysts for coupling reactions). Optimizing stoichiometry and purification via column chromatography (silica gel, eluent: EtOAc/hexane) is critical for yields >70% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and pyrrolidine ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ at m/z ~435).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In Vitro Screening : Test against kinase or protease targets (e.g., EGFR, MAPK) using fluorescence-based enzymatic assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Modifications : Systematically vary substituents on (i) the fluorophenyl group (e.g., Cl, CF3), (ii) pyrrolidine ring (e.g., methyl or carbonyl groups), and (iii) pyrrolo[2,3-b]pyridine moiety.
  • Assay Design : Compare IC50 values across analogs in kinase inhibition assays. For example, replacing the fluorophenyl group with chlorophenyl may enhance binding affinity but reduce solubility .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases).
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
  • ADMET Prediction : Tools like SwissADME predict logP (~2.5), bioavailability (Lipinski’s rule compliance), and CYP450 metabolism risks .

Q. How can contradictory data on biological activity be resolved (e.g., varying IC50 across studies)?

  • Variable Analysis : Control for assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry).
  • Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual) to identify outliers .

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